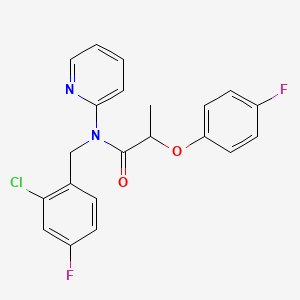
N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including chloro, fluoro, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorophenol in the presence of a base such as potassium carbonate to form 2-(4-fluorophenoxy)-2-chloro-4-fluorobenzene.
Amidation Reaction: The intermediate is then reacted with 2-pyridinecarboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl and pyridinyl groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in studies to understand its interaction with biological systems, including its binding affinity to various proteins and receptors.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
- N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide
Uniqueness
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17ClF2N2O2 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C21H17ClF2N2O2/c1-14(28-18-9-7-16(23)8-10-18)21(27)26(20-4-2-3-11-25-20)13-15-5-6-17(24)12-19(15)22/h2-12,14H,13H2,1H3 |
InChI Key |
UNJJXWZOFSRZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)F)Cl)C2=CC=CC=N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















